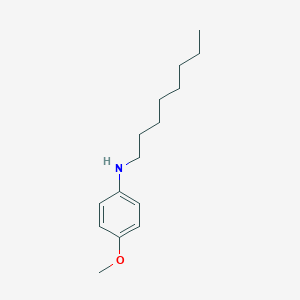
N-Octyl-p-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octyl-p-anisidine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Applications
1. Chromatographic Separation
N-Octyl-p-anisidine is primarily utilized in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The method typically employs a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for non-mass spectrometry applications. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .
Table 1: HPLC Separation Conditions for this compound
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Alternative Phase | Acetonitrile/Water/Formic Acid |
| Particle Size | 3 µm (for UPLC applications) |
Material Science Applications
2. Electroactive Materials
Research has demonstrated that derivatives of anisidine, including this compound, can serve as electroactive materials in the development of advanced energy devices such as solar cells. These materials exhibit promising properties that enhance the efficiency of energy conversion systems .
Food and Health Applications
3. Quality Assessment in Food Processing
This compound plays a role in assessing the quality of food products, particularly oils. It has been linked to methodologies aimed at reducing peroxide and anisidine values in unsaturated fatty acid esters, which are critical indicators of oil quality and stability . This compound's ability to reduce oxidation-related degradation makes it valuable in food technology.
Table 2: Impact of this compound on Oil Quality
| Parameter | Initial Value | Post-treatment Value |
|---|---|---|
| Peroxide Value (meq/kg) | >0.2 | <0.2 |
| Anisidine Value (meq/kg) | >10 | <10 |
Case Studies
Case Study 1: HPLC Method Development
A study conducted by SIELC Technologies outlined the successful application of this compound in HPLC for analyzing complex mixtures. The researchers reported that using this compound allowed for efficient separation of impurities, showcasing its utility in pharmacokinetics and preparative separations .
Case Study 2: Quality Improvement in Edible Oils
In a patent detailing methods to reduce oxidation levels in edible oils, this compound was employed to lower both peroxide and anisidine values significantly. This reduction not only improved the sensory qualities of the oils but also extended their shelf life, making them safer for consumption .
Propriétés
Numéro CAS |
16663-87-9 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
4-methoxy-N-octylaniline |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14/h9-12,16H,3-8,13H2,1-2H3 |
Clé InChI |
BMIYEEFUOGMAEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCNC1=CC=C(C=C1)OC |
Key on ui other cas no. |
16663-87-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















